3-(5-Chlorothiophen-2-yl)-N-methylcyclobutan-1-amine;hydrochloride
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Chalcones are synthesized by Claisen-Schmidt condensation, which involves cross-aldol condensation of appropriate aldehydes and ketones by base catalyzed or acid catalyzed reaction followed by dehydration .
Molecular Structure Analysis
The molecular structure of thiophene-based compounds can be quite diverse. For example, 3-(5-chlorothiophen-2-yl)pyrrolidine contains total 22 bond(s); 12 non-H bond(s), 5 multiple bond(s), 1 rotatable bond(s), 5 aromatic bond(s), 2 five-membered ring(s), 1 secondary amine(s) (aliphatic), 1 Pyrrolidine(s), and 1 Thiophene(s) .
Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .
Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene-based compounds can vary. For example, 3-(5-chlorothiophen-2-yl)-2-methylprop-2-enal has a molecular weight of 186.66, is stored at 4 degrees Celsius, and is a powder .
Scientific Research Applications
Reactions and Synthesis
Reactions of Chlorosulfanyl Derivatives of Cyclobutanones with Different Nucleophiles : Research on chlorosulfanyl derivatives of cyclobutanones reveals the potential of these compounds to undergo substitution reactions with various nucleophiles, including amines. This study highlights the versatility of cyclobutanones in synthetic chemistry, potentially applicable to the synthesis and modification of compounds like "3-(5-Chlorothiophen-2-yl)-N-methylcyclobutan-1-amine; hydrochloride" (Majchrzak et al., 2006).
Synthesis of 3-Benzyl-1,3-thiazolidines via Cycloaddition : The generation of 3-benzyl-1,3-thiazolidines through cycloaddition of azomethine ylides with thiocarbonyl compounds provides insight into the synthesis of cyclic structures that may be relevant to understanding the synthesis pathways of "3-(5-Chlorothiophen-2-yl)-N-methylcyclobutan-1-amine; hydrochloride" (Gebert et al., 2003).
Antimicrobial and Cytotoxic Activity
Antimicrobial and Cytotoxic Activity of Azetidine-2-one Derivatives : The synthesis and evaluation of azetidine-2-one derivatives of 1H-benzimidazole for antimicrobial and cytotoxic properties highlight the potential biomedical applications of structurally complex cyclobutane derivatives (Noolvi et al., 2014).
Mechanism of Action
While the specific mechanism of action for “3-(5-Chlorothiophen-2-yl)-N-methylcyclobutan-1-amine;hydrochloride” is not available, thiophene-based compounds exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Safety and Hazards
Future Directions
Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . This has made them a center of attention for the past few decades and many researchers have contributed tremendously by designing novel strategies to reach more efficient materials for electronic applications .
properties
IUPAC Name |
3-(5-chlorothiophen-2-yl)-N-methylcyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS.ClH/c1-11-7-4-6(5-7)8-2-3-9(10)12-8;/h2-3,6-7,11H,4-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLAGVVMNJABPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(C1)C2=CC=C(S2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chlorothiophen-2-yl)-N-methylcyclobutan-1-amine;hydrochloride | |
CAS RN |
2309460-92-0 |
Source
|
Record name | 3-(5-chlorothiophen-2-yl)-N-methylcyclobutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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